N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a chemical compound with a complex structure that includes both an amine and an oxalic acid component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce N-[2-(2,6-dimethoxyphenoxy)ethyl]ethanolamine. Finally, this compound is reacted with butylamine to yield N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-1-amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-2-butanamine: Similar structure but different functional groups.
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Contains azido groups instead of methoxy groups.
Uniqueness
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4.C2H2O4/c1-4-5-9-17-10-11-20-12-13-21-16-14(18-2)7-6-8-15(16)19-3;3-1(4)2(5)6/h6-8,17H,4-5,9-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIVTMWDDGMYMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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